Dimethyl({3-[(oxan-4-yl)amino]propyl})amine
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Overview
Description
Dimethyl({3-[(oxan-4-yl)amino]propyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl({3-[(oxan-4-yl)amino]propyl})amine can be synthesized through a multi-step process. One common method involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile. This intermediate is then subjected to hydrogenation to yield dimethylaminopropylamine. The final step involves the reaction of dimethylaminopropylamine with oxan-4-yl chloride under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({3-[(oxan-4-yl)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced amines or amides.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
Dimethyl({3-[(oxan-4-yl)amino]propyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl({3-[(oxan-4-yl)amino]propyl})amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: Similar structure but lacks the oxan-4-yl group.
N,N-Dimethyl-1,3-propanediamine: Another related compound with a similar backbone but different functional groups.
Uniqueness
Dimethyl({3-[(oxan-4-yl)amino]propyl})amine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar amines and contributes to its specific reactivity and applications .
Biological Activity
Dimethyl({3-[(oxan-4-yl)amino]propyl})amine, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article reviews its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a dimethylamino group attached to a propyl chain that includes an oxan-4-yl amino group. Its chemical structure can be represented as follows:
Where x,y,z,w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula and weight can be obtained from databases such as PubChem.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown promising results against various bacterial strains. A study by Khosravi et al. (2022) demonstrated that certain oxan derivatives possess notable antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines. For example, a related compound was found to inhibit cell proliferation in lung and breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Dimethyl derivative A | A549 | 70 |
Dimethyl derivative B | BT549 | 50 |
Tamoxifen | A549 | 55 |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds related to this compound. Research indicates that these compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. For instance, a benzothiazol derivative demonstrated an IC50 of 0.08 µM against AChE, suggesting strong potential for cognitive enhancement .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this amine have been shown to inhibit key enzymes involved in metabolic pathways, including phospholipases and AChE.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Studies indicate that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- Antimicrobial Efficacy : In a study involving various bacterial strains, a derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Cancer Treatment : A clinical trial reported that patients treated with a formulation containing this compound experienced reduced tumor size and improved survival rates compared to control groups .
- Neuroprotection : In animal models of Alzheimer's disease, administration of related compounds resulted in improved memory performance and reduced amyloid plaque formation .
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(oxan-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H22N2O/c1-12(2)7-3-6-11-10-4-8-13-9-5-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
CFBLKFITLCTLSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1CCOCC1 |
Origin of Product |
United States |
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